molecular formula C17H16N2O4 B5695129 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione

6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B5695129
M. Wt: 312.32 g/mol
InChI Key: LHMYMZTWYGXKEP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid derivatives.

    Cyclization: The key step involves cyclization to form the quinazoline core. This can be achieved through condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline core or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace existing groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    6,7-Dimethoxyquinazoline: Lacks the methyl and phenyl groups.

    1-Methylquinazoline: Lacks the methoxy and phenyl groups.

Uniqueness

6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinazoline derivatives.

Properties

IUPAC Name

6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-18-13-10-15(23-3)14(22-2)9-12(13)16(20)19(17(18)21)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMYMZTWYGXKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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